N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)13-4-1-3-12(11-13)17(25)22-14-6-8-15(9-7-14)23-10-2-5-16(23)24/h1,3-4,6-9,11H,2,5,10H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUIWLNRYCVROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Benzamide: The final step involves coupling the pyrrolidinone derivative with a benzamide precursor using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to proteins or enzymes, altering their activity and leading to downstream effects. In the context of its anticancer properties, the compound has been shown to cause microtubule depolymerization by docking at the colchicine-binding site, thereby inhibiting cell division and inducing apoptosis .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Observations
Trifluoromethyl (-CF₃) Group
- Role : Enhances metabolic stability and lipophilicity across analogs.
- Comparison :
Heterocyclic Substituents
- 2-Oxopyrrolidinyl (Target Compound) : Likely improves solubility via hydrogen bonding and may target enzymes with pyrrolidone-binding pockets (e.g., kinases, proteases).
- Pyrazolo-pyrimidinyl (Example 53) : Imparts kinase-inhibitory activity, as seen in oncology candidates .
Biological Activity
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, highlighting its interactions with various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₇F₃N₂O₂, with a molecular weight of approximately 348.325 g/mol. The compound features a trifluoromethyl group and a pyrrolidinone moiety, which are crucial for its biological activity. The distinct arrangement of these functional groups enhances the compound's stability and binding characteristics compared to similar compounds.
1. Enzyme Interaction
Research indicates that this compound may modulate the activity of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This suggests potential applications as an anti-inflammatory agent.
3. Anticancer Activity
Preliminary investigations into structurally related compounds have shown promising anticancer activity. For instance, certain benzamide derivatives demonstrated significant cytotoxic effects on cancer cell lines, indicating that this compound could also be explored for its potential in cancer therapy .
Study on COX Inhibition
In a recent study, compounds similar to this compound were evaluated for their ability to inhibit COX enzymes. The results indicated that these compounds could reduce inflammatory markers in vitro, supporting their potential use as anti-inflammatory agents in clinical settings.
Antimicrobial Screening
Another case study assessed the antimicrobial efficacy of various trifluoromethyl-containing compounds, revealing moderate inhibition against Staphylococcus aureus. While direct testing on this compound was not performed, the findings suggest a pathway for future research into its antimicrobial properties .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is often achieved through cyclization reactions.
- Introduction of the Trifluoromethyl Group : Commonly done via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
- Amide Bond Formation : The final step involves coupling reactions to form the benzamide structure, using reagents such as EDCI or HATU.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide?
Methodological Answer:
-
Key Steps :
- Use O-benzylhydroxylamine hydrochloride and p-trifluoromethylbenzoyl chloride in a dichloromethane/water biphasic system with K₂CO₃ as a base to form intermediates .
- Employ sodium pivalate in anhydrous acetonitrile for final coupling, ensuring strict temperature control (0–25°C) to avoid decomposition .
-
Optimization Tips :
- Monitor reaction progress via HPLC or TLC to minimize side reactions (e.g., hydrolysis of trifluoromethyl groups).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
-
Yield Data :
Step Reagents Solvent Yield Intermediate 1 O-Benzylhydroxylamine HCl, K₂CO₃ CH₂Cl₂/H₂O 75–80% Final Product Sodium pivalate, CH₃CN Acetonitrile 56–60%
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques :
- Stability Testing :
Advanced: How should contradictory bioactivity data between in vitro and in vivo models be addressed?
Methodological Answer:
- Case Study : In vitro anti-tuberculosis activity (MIC: 2–4 µg/mL) was observed, but in vivo murine models showed no efficacy despite acceptable safety profiles (LD₅₀ > 500 mg/kg) .
- Resolution Strategies :
- Assess pharmacokinetics (e.g., plasma protein binding, metabolic stability) to identify bioavailability issues.
- Use radiolabeled analogs (e.g., ¹⁴C-tagged compound) to track tissue distribution and metabolite formation .
- Optimize formulations (e.g., liposomal encapsulation) to enhance target engagement.
Advanced: What computational approaches are suitable for predicting target receptor interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to dopamine D3 receptors, leveraging the trifluoromethyl group’s lipophilicity (LogP ~3.5) for hydrophobic pocket interactions .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories) to assess hydrogen bonding between the benzamide carbonyl and receptor residues (e.g., Asp110) .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing CF₃) on IC₅₀ values using Hammett σ constants .
Advanced: How can researchers validate the compound’s metabolic stability for preclinical development?
Methodological Answer:
- In Vitro Assays :
- In Silico Tools :
- Use ADMET Predictor to estimate clearance rates and prioritize analogs with lower hepatic extraction ratios.
Basic: What are the critical parameters for ensuring reproducibility in scaled-up synthesis?
Methodological Answer:
- Reaction Parameters :
- Quality Control :
- Implement in-line FTIR to monitor intermediate formation in real time.
Advanced: How to resolve discrepancies in receptor binding affinity across structural analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
